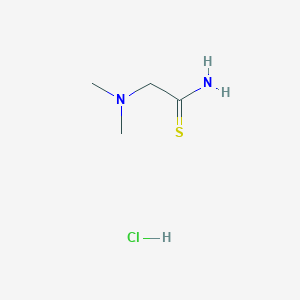
(R)-4-Chloro-3-hydroxybutyronitrile
Übersicht
Beschreibung
(R)-4-Chloro-3-hydroxybutyronitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate
- Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate is synthesized from (S)-(-)-epichlorohydrin via a series of chemical reactions, using (R)-4-Chloro-3-hydroxybutyronitrile as an intermediate. The process involves ring-opening, alcoholysis, protection of the hydroxyl group, cyanidation, and deprotection. The total yield of this synthesis was reported to be 57% (Jiang Cheng-jun, 2009).
Biocatalysis in Pharmaceutical Synthesis
- A Rhodococcus erythropolis strain was found capable of converting 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, a precursor for Atorvastatin, a drug used for hypercholesterolemia. This biocatalytic process involves nitrile hydratase and amidase, demonstrating the potential of this compound in pharmaceutical synthesis (H. Park et al., 2008).
Chiral Building Blocks for Atorvastatin
- (S)‐4‐Chloro‐3‐hydroxybutyronitrile was used as a chiral building block for the preparation of Atorvastatin. The study explored various substrates and biocatalytic processes to achieve high enantiomeric excess and yield, demonstrating the importance of this compound in the synthesis of this significant pharmaceutical (N.W. Wan et al., 2015).
Enantioselective Synthesis and Biotechnological Applications
- Ethyl (R)-4-chloro-3-hydroxybutyrate, derived from this compound, is used in the synthesis of pharmacologically valuable products like L-carnitine. The stereoselective synthesis of this compound demonstrates its significance in biotechnological applications and pharmaceutical synthesis (P. Kluson et al., 2019).
Microbial Resolution and Enantioselective Synthesis
- Microbial resolution techniques using bacteria were developed for the enantioselective synthesis of 4-chloro-3-acetoxybutyronitrile, showcasing the potential of this compound in producing optically active compounds with high enantiomeric excess (H. Idogaki et al., 2001).
Eigenschaften
IUPAC Name |
(3R)-4-chloro-3-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPNZDUNCZWFL-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84367-31-7 | |
| Record name | (3R)-4-chloro-3-hydroxybutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for (R)-4-chloro-3-hydroxybutyronitrile described in the research?
A1: The research highlights a novel biocatalytic process for synthesizing both this compound and its enantiomer, (S)-4-chloro-3-hydroxybutyronitrile []. This method utilizes a mutated aldoxime dehydratase enzyme from Pseudomonas chlororaphis B23 to selectively open the ring of a precursor molecule, (±)-5-(chloromethyl)-4,5-dihydroisoxazole. Importantly, this process avoids the use of highly toxic cyanide, making it a safer alternative to traditional chemical synthesis methods [].
Q2: How efficient is the biocatalytic process in producing this compound?
A2: The researchers achieved a 90% enantiomeric excess (ee) for this compound with an isolated yield of 39% []. While the yield might appear moderate, the high enantioselectivity is crucial for potential applications where the purity of a specific enantiomer is critical. Further research could focus on optimizing the reaction conditions to improve the yield while maintaining the high enantiomeric excess.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


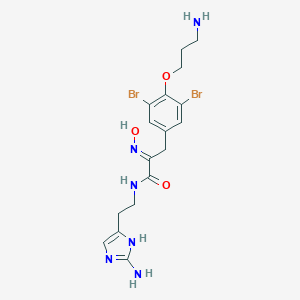

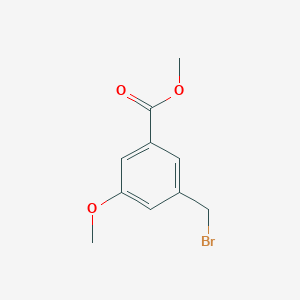
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
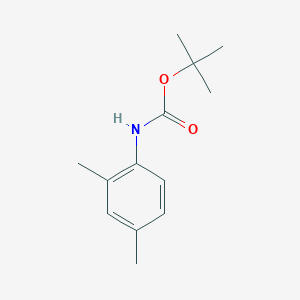
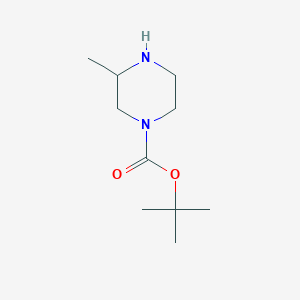

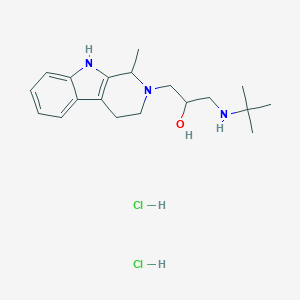


![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)


